molecular formula C19H22N2O4S B8538394 [4-(4-Phenyl-piperidin-1-yl)-benzenesulfonylamino]-acetic acid

[4-(4-Phenyl-piperidin-1-yl)-benzenesulfonylamino]-acetic acid

Cat. No. B8538394
M. Wt: 374.5 g/mol
InChI Key: GNSLACGSDSJAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Phenyl-piperidin-1-yl)-benzenesulfonylamino]-acetic acid is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-(4-Phenyl-piperidin-1-yl)-benzenesulfonylamino]-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4-Phenyl-piperidin-1-yl)-benzenesulfonylamino]-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

2-[[4-(4-phenylpiperidin-1-yl)phenyl]sulfonylamino]acetic acid

InChI

InChI=1S/C19H22N2O4S/c22-19(23)14-20-26(24,25)18-8-6-17(7-9-18)21-12-10-16(11-13-21)15-4-2-1-3-5-15/h1-9,16,20H,10-14H2,(H,22,23)

InChI Key

GNSLACGSDSJAIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of (4-fluoro-benzenesulfonyl-amino)-acetic acid (0.0895 g, 0.000384 mol), 4-phenyl-piperidine (0.618 g, 0.000383 mol), and potassium carbonate (0.109 g, 0.000789 mol) in dry dimethyl sulfoxide (0.10 mL) in a tightly capped vial was placed in a hot sand bath (115° C.). After 21 hours, the reaction mixture was cooled and partitioned between ethyl acetate and water. The mixture was acidified with 1M hydrochloric acid (3.2 mL, 0.0032 mol) and the layers were separated. The aqueous layer was washed with additional ethyl acetate. The organics were combined, dried (MgSO4), and rotary evaporated to give a glass. The glass was dissolved in methanol, silica gel was added (4.2 g, 230-400 mesh), and the mixture was rotary evaporated to dryness. The resulting powder was poured onto a column of silica gel (14 g, 230-400 mesh), and eluted with a mixture of hexanes-ethyl acetate-acetic acid (15:15:1, 11×15 mL). Fractions containing product were combined and rotary evaporated. The residue was crystallized from methanol-water (1:1) after a hot filtration to give the title compound as a pale yellow solid; yield 0.070 g (49%), mp=154.5-155.5° C.
Quantity
0.0895 g
Type
reactant
Reaction Step One
Quantity
0.618 g
Type
reactant
Reaction Step One
Quantity
0.109 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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